molecular formula C17H20N2O5 B2632342 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1788846-74-1

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Número de catálogo: B2632342
Número CAS: 1788846-74-1
Peso molecular: 332.356
Clave InChI: BFNVMPUKBGJWMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H20N2O5 and its molecular weight is 332.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O5_{5}
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 1788846-74-1

The structure includes a benzo[d][1,3]dioxole moiety and a dimethylisoxazole group, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the Hydroxypropyl Group : The benzo[d][1,3]dioxole intermediate reacts with an epoxide in the presence of a base.
  • Formation of the Isoxazole Ring : The incorporation of the isoxazole moiety is achieved through cyclization reactions involving appropriate precursors.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets in biological systems:

  • The benzo[d][1,3]dioxole moiety may engage with hydrophobic pockets in proteins.
  • The hydroxypropyl group can form hydrogen bonds with amino acid residues.
  • The isoxazole group may facilitate binding to specific enzymes or receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance:

  • A study on daunorubicin derivatives with benzo[d][1,3]dioxole groups demonstrated moderate cytotoxic effects against various cancer cell lines including A549 (lung carcinoma), RD (rhabdomyosarcoma), HCT116 (colon carcinoma), and MCF7 (breast adenocarcinoma) .
CompoundCell LineIC50 (µM)
Daunorubicin Derivative 1A54915.0
Daunorubicin Derivative 2RD12.5
Daunorubicin Derivative 3HCT11618.0
Daunorubicin Derivative 4MCF720.0

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activities. For example, similar compounds have shown inhibition against cholinesterases, which are important in neurodegenerative diseases.

Case Studies

In one notable case study, researchers evaluated the cytotoxicity of this compound against various cancer cell lines using standard MTT assays. The results indicated that the compound had significant cytotoxic effects compared to controls.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research indicates that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes. By inhibiting COX, it reduces the production of prostaglandins, leading to anti-inflammatory effects. This mechanism suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antitumor Activity

Compounds with similar structures have demonstrated significant antitumor properties. For instance, studies show that derivatives can inhibit the proliferation of various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AA549 (Lung Cancer)2.12 ± 0.21
Compound BHCC827 (Lung Cancer)5.13 ± 0.97
This CompoundTBDTBD

These findings suggest that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide could be a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems, particularly through interactions with serotonin receptors (5-HT2C and 5-HT2B). This property indicates potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal assessed the anti-inflammatory properties of similar compounds derived from benzo[d][1,3]dioxole. The results indicated a significant reduction in inflammatory markers in vitro and in vivo models, suggesting that derivatives could effectively manage inflammation-related disorders.

Case Study 2: Antitumor Activity

Research conducted on derivatives similar to this compound showed promising results against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells, indicating a favorable therapeutic index.

Propiedades

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-10-13(11(2)24-19-10)7-16(20)18-8-17(3,21)12-4-5-14-15(6-12)23-9-22-14/h4-6,21H,7-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNVMPUKBGJWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.